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molecular formula C4H6BrO2- B1202233 2-Bromobutyrate CAS No. 20629-61-2

2-Bromobutyrate

Cat. No. B1202233
M. Wt: 165.99 g/mol
InChI Key: YAQLSKVCTLCIIE-UHFFFAOYSA-M
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Patent
US07148226B2

Procedure details

The intermediate bromide, was prepared analogously to Step 1 in Example A(52), where 4-Bromo-2-chloro-phenol was substituted in place of 4-bromo-2-fluorophenol and 2-iodopropane instead of methyl □-bromobutyrate of that example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br-].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([Cl:10])[CH:4]=1.Br[C:12]1[CH:17]=CC(O)=C(F)[CH:13]=1.IC(C)C.BrC(CC)C([O-])=O>>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH:12]([CH3:17])[CH3:13])=[C:5]([Cl:10])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)[O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)OC(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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